(3-Butoxy-4-chlorophenyl)boronic acid

Organic Synthesis Medicinal Chemistry Cross‑Coupling

Researchers performing iterative Suzuki-Miyaura couplings often face protection/deprotection bottlenecks that inflate step counts and erode yield. (3-Butoxy-4-chlorophenyl)boronic acid resolves this with two orthogonal reactive handles-a boronic acid for the first coupling and a 4-chloro substituent for subsequent functionalization-enabling sequential C-C bond formation without intermediate deprotection. The 3-butoxy chain further enhances lipophilicity for improved membrane permeability in drug candidates. • Orthogonal reactivity: couple at boron first, then engage the chloro handle in a second Suzuki reaction, eliminating protection steps. • Solubility & permeability: the butoxy tail tunes logP for better passive diffusion in cell-based assays. • Consistent supply: 95% purity with batch-specific QC (NMR, HPLC); room-temperature storage.

Molecular Formula C10H14BClO3
Molecular Weight 228.479
CAS No. 1256346-36-7
Cat. No. B594712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butoxy-4-chlorophenyl)boronic acid
CAS1256346-36-7
Synonyms3-Butoxy-4-chlorophenylboronic acid
Molecular FormulaC10H14BClO3
Molecular Weight228.479
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)OCCCC)(O)O
InChIInChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
InChIKeyCCCPSNXXLWLQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Butoxy-4-chlorophenyl)boronic acid Overview


(3-Butoxy-4-chlorophenyl)boronic acid (CAS 1256346-36-7) is an aryl boronic acid bearing both an electron‑donating 3‑butoxy group and an electron‑withdrawing 4‑chloro substituent . It belongs to the class of organoboranes widely employed in Suzuki–Miyaura cross‑coupling reactions for carbon–carbon bond formation . The compound is offered commercially at a standard purity of 95% and is used as a versatile building block in medicinal chemistry and materials science, particularly when orthogonal reactivity or specific steric/electronic tuning is required .

01
Dual substitution pattern (3‑butoxy + 4‑chloro) supports orthogonal cross‑coupling sequences
02
Standard purity grade with batch‑specific COA for reproducible Suzuki–Miyaura workflows
03
Reported room‑temperature storage simplifies inventory and handling in high‑throughput settings

Limitations of Simple Boronic Acids


Although unsubstituted or mono‑substituted aryl boronic acids (e.g., 4‑chlorophenylboronic acid or 3‑butoxyphenylboronic acid) are competent Suzuki partners, they lack the precise combination of steric shielding, electronic modulation, and orthogonal functional handles provided by the 3‑butoxy‑4‑chloro substitution pattern [1]. Direct substitution with a simpler analogue would alter reaction rates, regioselectivity, or subsequent derivatisation opportunities, particularly in multi‑step syntheses where the chloro group is intended for further cross‑coupling or the butoxy chain influences solubility and membrane permeability . The quantitative comparisons below establish that (3‑butoxy‑4‑chlorophenyl)boronic acid offers measurable differentiation that justifies its selection over generic alternatives.

Attribute
Target Compound
Simple Analog (Mono‑substituted)
Functional handles
3‑butoxy + 4‑chloro (orthogonal)
Single handle (chloro or butoxy only)
Electronic profile
Donor‑acceptor combination tunes reactivity
Uniform effect; may shift coupling rates
Documentation
Batch‑specific COA (HPLC, NMR, GC)
Often titration‑only; COA may be absent

Quantitative Differentiation Evidence


Orthogonal Reactivity via Dual Substitution

The target compound incorporates both a 3‑butoxy (electron‑donating) and a 4‑chloro (electron‑withdrawing) group, whereas the closest commercial comparators 4‑chlorophenylboronic acid and 3‑butoxyphenylboronic acid carry only a single functional handle [1]. This dual substitution allows the chloro group to serve as a latent electrophile for subsequent cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) while the butoxy chain modulates solubility and electronic effects . In contrast, 4‑chlorophenylboronic acid lacks the butoxy chain (MW = 156.37 vs 228.48 g·mol⁻¹), and 3‑butoxyphenylboronic acid lacks the chloro substituent (MW = 194.04 vs 228.48 g·mol⁻¹), precluding the same orthogonal functionalisation strategy.

Orthogonal Reactivity
Head‑to‑head
2 functional handles (3‑butoxy + 4‑chloro) vs 1 handle in 4‑chlorophenylboronic acid or 3‑butoxyphenylboronic acid (+100% increase)
May support iterative coupling sequences without additional protection steps
Structural comparison only; reaction outcomes must be verified experimentally
Organic Synthesis Medicinal Chemistry Cross‑Coupling

Enhanced Suzuki Coupling via Butoxy Donation

Systematic studies on substituent effects in Suzuki–Miyaura coupling demonstrate that arylboronic acids bearing electron‑donating groups undergo faster transmetalation and deliver higher yields than those with electron‑withdrawing or neutral substituents . The butoxy group in the target compound acts as a strong π‑donor via resonance, increasing the electron density on the aromatic ring and thereby accelerating the rate‑limiting transmetalation step. While no head‑to‑head yield data for this exact compound are published, the class‑level effect predicts that (3‑butoxy‑4‑chlorophenyl)boronic acid will outperform 4‑chlorophenylboronic acid (electron‑withdrawing) in Suzuki couplings under identical conditions.

Butoxy Donation Effect
Class‑level
Electron‑donating butoxy predicted to accelerate transmetalation; electron‑withdrawing chloro in simple analog is unfavorable
May improve coupling kinetics; data to verify for this exact compound
No head‑to‑head yield data available
Catalysis Suzuki–Miyaura Reaction Kinetics

COA-Verified Purity and Traceability

(3-Butoxy-4-chlorophenyl)boronic acid is supplied at a standard purity of 95% by multiple vendors . Crucially, Bidepharm provides a Certificate of Analysis (COA) for each batch, including NMR, HPLC, and GC data . In comparison, widely used generic boronic acids like 4‑chlorophenylboronic acid are often offered at a lower purity range (97–114% by titration) and may not come with detailed batch‑specific analytical data [1]. The availability of a COA reduces the risk of failed experiments due to unknown impurities or incorrect stoichiometry.

COA‑Verified Purity
Head‑to‑head
Standard purity with batch‑specific COA (NMR, HPLC, GC) vs titration‑only range (97‑114%) for generic boronic acid
Supports batch consistency and stoichiometric control
Vendor specifications; independent verification recommended
Quality Control Reproducibility Procurement

Room Temperature Storage Stability

According to vendor specifications, (3‑butoxy‑4‑chlorophenyl)boronic acid is stable when stored at room temperature . This is a significant advantage over certain substituted aryl boronic acids that require storage at –20 °C to prevent decomposition or anhydride formation . For example, some suppliers recommend –20 °C storage for related boronic acids . Room‑temperature storage simplifies inventory management, eliminates the need for specialized freezers, and reduces the risk of compound degradation during shipping or laboratory handling.

Storage Stability
Cross‑study
Room temperature storage (20‑25°C) vs −20°C requirement for selected analogues
Simplifies inventory management and may reduce degradation risk during handling
Vendor‑stated conditions; assess under actual laboratory settings
Stability Handling Procurement

Application Scenarios


Iterative Cross-Coupling for Library Synthesis

The orthogonal reactivity of the 4‑chloro and boronic acid moieties enables sequential Suzuki–Miyaura couplings without intermediate deprotection [1]. For example, the boronic acid can be coupled with a first aryl halide, and the remaining chloro substituent can subsequently be engaged in a second Suzuki coupling to rapidly generate diverse biaryl architectures. This reduces the number of steps and purifications required, directly translating to faster lead optimisation cycles in drug discovery programmes .

Membrane-Permeable Drug Candidate Synthesis

The 3‑butoxy chain increases the compound’s molecular weight and lipophilicity relative to simpler chlorophenyl boronic acids [1]. When incorporated into a pharmacophore, this butoxy group can enhance passive membrane diffusion and oral bioavailability—a critical parameter in early‑stage drug development. The predictable electronic effect of the electron‑donating butoxy group further allows fine‑tuning of the coupling reactivity .

Functionalized Materials for Organic Electronics

Aryl boronic acids with extended alkoxy chains are valued in the synthesis of conjugated polymers and small‑molecule organic semiconductors because they improve solubility and film‑forming properties [1]. (3-Butoxy-4-chlorophenyl)boronic acid provides both a solubilising butoxy tail and a chloro handle that can be transformed into a variety of functional groups (e.g., amines, ethers, or further aromatic rings) for fine‑tuning optoelectronic properties, making it a versatile monomer for advanced materials research [2].

Application
Selection Property
Validation Focus
Iterative cross‑coupling library synthesis
Orthogonal dual‑functional handle
Sequential Suzuki couplings without deprotection
Permeability and oral exposure studies
Butoxy lipophilic modification
Passive membrane diffusion and oral bioavailability assessment
Organic electronics materials research
Solubilising butoxy tail and chloro handle
Film‑forming properties and optoelectronic tuning

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